

# High-Performance Liquid Chromatography (HPLC) for Nicotine Analysis: An Application Guide

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## Compound of Interest

Compound Name: (+)-Nicotine  
CAS No.: 25162-00-9  
Cat. No.: B015087

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## Introduction: The Critical Need for Accurate Nicotine Quantification

Nicotine ( $C_{10}H_{14}N_2$ ) is a naturally occurring alkaloid predominantly found in the tobacco plant and is the primary psychoactive compound responsible for the addictive nature of tobacco products.[1] Its presence and concentration are of paramount importance across various sectors, including the pharmaceutical industry for Nicotine Replacement Therapies (NRTs), the e-cigarette industry for e-liquid formulation, and in clinical and toxicological research to study its metabolic fate and effects.[2] Given the narrow therapeutic index and the potential for toxicity, the precise and accurate quantification of nicotine is not merely a quality control metric but a public health imperative.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the analysis of nicotine and its metabolites. Its high resolution, sensitivity, and adaptability to various detection methods make it an indispensable tool for researchers, scientists, and drug

development professionals. This guide provides an in-depth exploration of HPLC methodologies for nicotine analysis, grounded in scientific principles and field-proven protocols.

## Pillar 1: The Chromatographic Principle - Mastering the Separation

The successful HPLC analysis of nicotine hinges on the principles of reversed-phase (RP) chromatography.<sup>[3][4][5]</sup>

- **The Analyte:** Nicotine is a moderately polar bicyclic compound, containing both a pyridine and a pyrrolidine ring.<sup>[2]</sup> Its basic nature ( $pK_a \approx 8.0$ ) means its charge state is highly dependent on the pH of the mobile phase.
- **The Stationary Phase:** A non-polar stationary phase, typically octadecylsilane (C18) or octylsilane (C8), is the workhorse for nicotine analysis.<sup>[3][4][6][7]</sup> The hydrophobic C18 chains interact with the nicotine molecule, retaining it on the column.
- **The Mobile Phase:** A polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to elute nicotine from the column.<sup>[8][9]</sup> The key to achieving sharp, symmetrical peaks is controlling the mobile phase pH. By maintaining a pH well above nicotine's  $pK_a$  (e.g.,  $pH > 9$ ) or well below it, ionization is either suppressed or consistently maintained, preventing peak tailing. Alternatively, ion-pairing agents can be used at neutral pH to achieve similar results. Modifiers like triethylamine are often added to the mobile phase to mask residual active silanol groups on the silica support, further improving peak shape.<sup>[8][10]</sup>

## Pillar 2: Building a Self-Validating System - Instrumentation and Suitability

A robust analytical method is a self-validating one. Before any sample analysis, the HPLC system's performance must be verified through System Suitability Testing (SST).<sup>[11]</sup> This ensures that the instrument is operating within predefined parameters, guaranteeing the reliability of the generated data.

### Instrumentation

A typical HPLC system for nicotine analysis consists of:

- A Solvent Delivery System (Pump) capable of precise isocratic or gradient elution.
- An Autosampler for reproducible, automated injections.
- A Column Thermostat to maintain a consistent separation temperature (e.g., 35°C).[12]
- A Detector:
  - Photodiode Array (PDA) or UV-Vis Detector: The most common choice for routine analysis, typically monitoring at nicotine's absorbance maximum of ~259-261 nm.[12][13]
  - Tandem Mass Spectrometer (MS/MS): Offers superior sensitivity and selectivity, essential for analyzing low concentrations in complex biological matrices.[14][15][16]

## System Suitability Testing (SST)

Before initiating a sequence of analyses, a standard solution of nicotine is injected multiple times (typically 5 or 6 replicates) to verify the system's performance. The following parameters should be assessed against established acceptance criteria.[11]

Parameter	Typical Acceptance Criteria	Rationale
Tailing Factor (Asymmetry)	0.8 – 1.5	Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N)	> 2000	A measure of column efficiency. Higher numbers indicate sharper peaks and better separation performance.
Relative Standard Deviation (%RSD) of Peak Area	$\leq 2.0\%$	Demonstrates the precision and repeatability of the injector and detector.[12]
Relative Standard Deviation (%RSD) of Retention Time	$\leq 1.0\%$	Indicates the stability and precision of the pump and flow rate.[12]

Meeting these criteria, as recommended by sources like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), provides confidence that the chromatographic system is fit for its intended purpose.[11]

## Application Protocol 1: Quantification of Nicotine in E-Liquids by HPLC-UV

This protocol details a validated method for determining the nicotine concentration in commercial e-liquids, a critical quality control step for regulatory compliance and consumer safety.

### Reagents and Materials

- Nicotine standard (USP reference standard recommended)[17]
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC or Milli-Q grade)
- Ammonium Formate
- Ammonium Hydroxide
- Propylene Glycol (PG) and Vegetable Glycerin (VG) for matrix blanks
- 0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$  Syringe Filters

## Preparation of Solutions

- Mobile Phase/Diluent: Prepare a solution of 10mM Ammonium Formate in water. Adjust the pH to 10.1 with ammonium hydroxide. The final mobile phase is a mixture of this buffer and acetonitrile (e.g., 85:15 v/v).[12] Rationale: The high pH ensures nicotine is in its non-ionized form, promoting good retention and peak shape on a C18 column.
- Standard Stock Solution (1 mg/mL Nicotine): Accurately weigh and dissolve an appropriate amount of nicotine standard in the diluent.
- Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1  $\mu\text{g/mL}$  to 100  $\mu\text{g/mL}$ ).[6][13]
- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range using a separate weighing of the standard.[8]

## Sample Preparation

The high concentration of nicotine in e-liquids necessitates a significant and accurate dilution.  
[18]

- Accurately weigh a known amount of e-liquid (e.g., ~100 mg) into a volumetric flask.
- Record the weight and dilute to volume with the diluent.

- Perform a further serial dilution to bring the theoretical nicotine concentration into the middle of the calibration range (e.g., to a final concentration of approximately 20 µg/mL).[12]
- Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial. Rationale: Filtration removes particulate matter that could block the column or tubing, protecting the instrument.

## Chromatographic Conditions

Parameter	Condition
Column	Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)[12]
Mobile Phase	85:15 (v/v) 10mM Ammonium Formate (pH 10.1) : Acetonitrile[12]
Flow Rate	0.5 mL/min[12]
Column Temperature	35 °C[12]
Injection Volume	1.5 µL[12]
Detector	PDA/UV at 261 nm[12]
Run Time	5 minutes[12]

## Data Analysis

- Generate a calibration curve by plotting the peak area of the nicotine standards against their known concentrations.
- Perform a linear regression analysis on the calibration curve. The coefficient of determination ( $r^2$ ) should be  $\geq 0.999$ .[19]
- Determine the concentration of nicotine in the prepared sample by interpolating its peak area from the calibration curve.
- Calculate the original concentration of nicotine in the e-liquid, accounting for all dilution factors and the initial weight.

## Application Protocol 2: Nicotine and Cotinine in Human Plasma by HPLC-MS/MS

This protocol is designed for drug development and clinical research, offering the high sensitivity and selectivity required for bioanalysis. It adheres to principles outlined in FDA guidance on Bioanalytical Method Validation.[\[20\]](#)[\[21\]](#)[\[22\]](#)

### Rationale and Principles

Analyzing nicotine and its primary metabolite, cotinine, in plasma presents challenges due to the complex matrix and low analyte concentrations.[\[1\]](#) HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application.[\[2\]](#)[\[16\]](#) A stable isotope-labeled internal standard (e.g., Nicotine-d4) is crucial for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

### Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a robust technique for extracting and concentrating nicotine and cotinine from plasma while removing interfering matrix components.[\[23\]](#)[\[24\]](#)

- **Condition:** Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., aqueous ammonium formate).[\[24\]](#)
- **Load:** Spike a plasma sample (e.g., 200  $\mu$ L) with the internal standard solution. Acidify the sample and load it onto the SPE cartridge.
- **Wash:** Wash the cartridge with a weak organic solvent to remove plasma proteins and other interferences.
- **Elute:** Elute the nicotine and cotinine using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).[\[24\]](#)
- **Evaporate and Reconstitute:** Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.[\[24\]](#)

### Chromatographic and Mass Spectrometric Conditions

Parameter	HPLC Condition	MS/MS Condition
Column	UPLC BEH Phenyl, 2.1 x 30 mm, 1.7 $\mu$ m (or equivalent)[2]	Ionization Mode
Mobile Phase A	0.1% Formic Acid in Water	MRM Transitions
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Flow Rate	0.5 mL/min	
Gradient	A time-based linear gradient (e.g., 5% B to 95% B over 2 min)	Collision Energy
Injection Volume	5 $\mu$ L	Dwell Time
Run Time	~3-4 minutes	

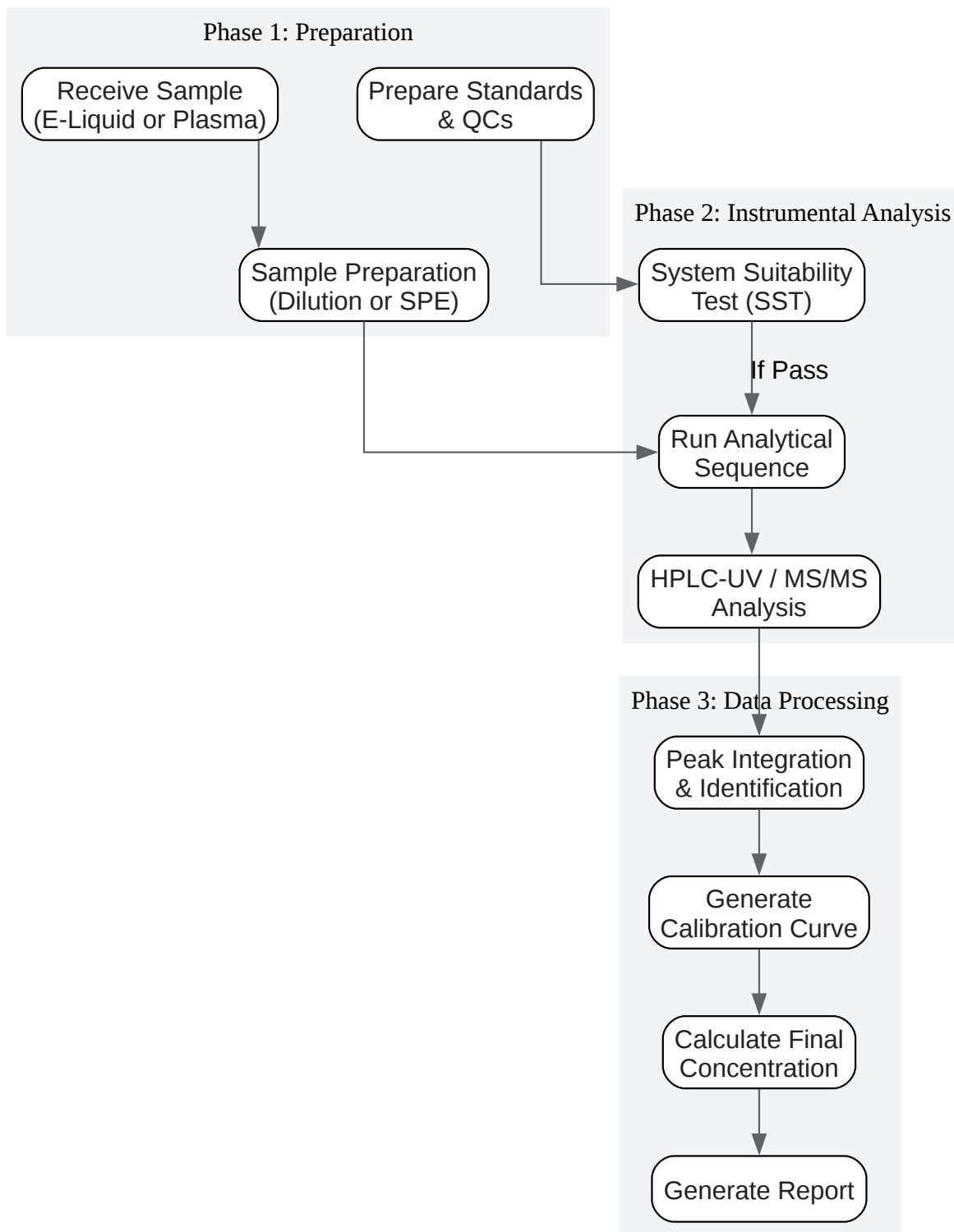
## Method Validation

This method must be fully validated according to regulatory guidelines such as the ICH M10 or FDA Bioanalytical Method Validation guidance.[20][25] Key validation parameters include:

- Selectivity & Matrix Effect: Assessed by analyzing blank plasma from multiple sources.
- Linearity: A calibration curve with at least six non-zero standards.
- Accuracy & Precision: Determined by analyzing QC samples at multiple concentrations on different days.
- Recovery: The efficiency of the extraction process.[26]
- Stability: Analyte stability in plasma under various storage and handling conditions (freeze-thaw, bench-top, etc.).[26]

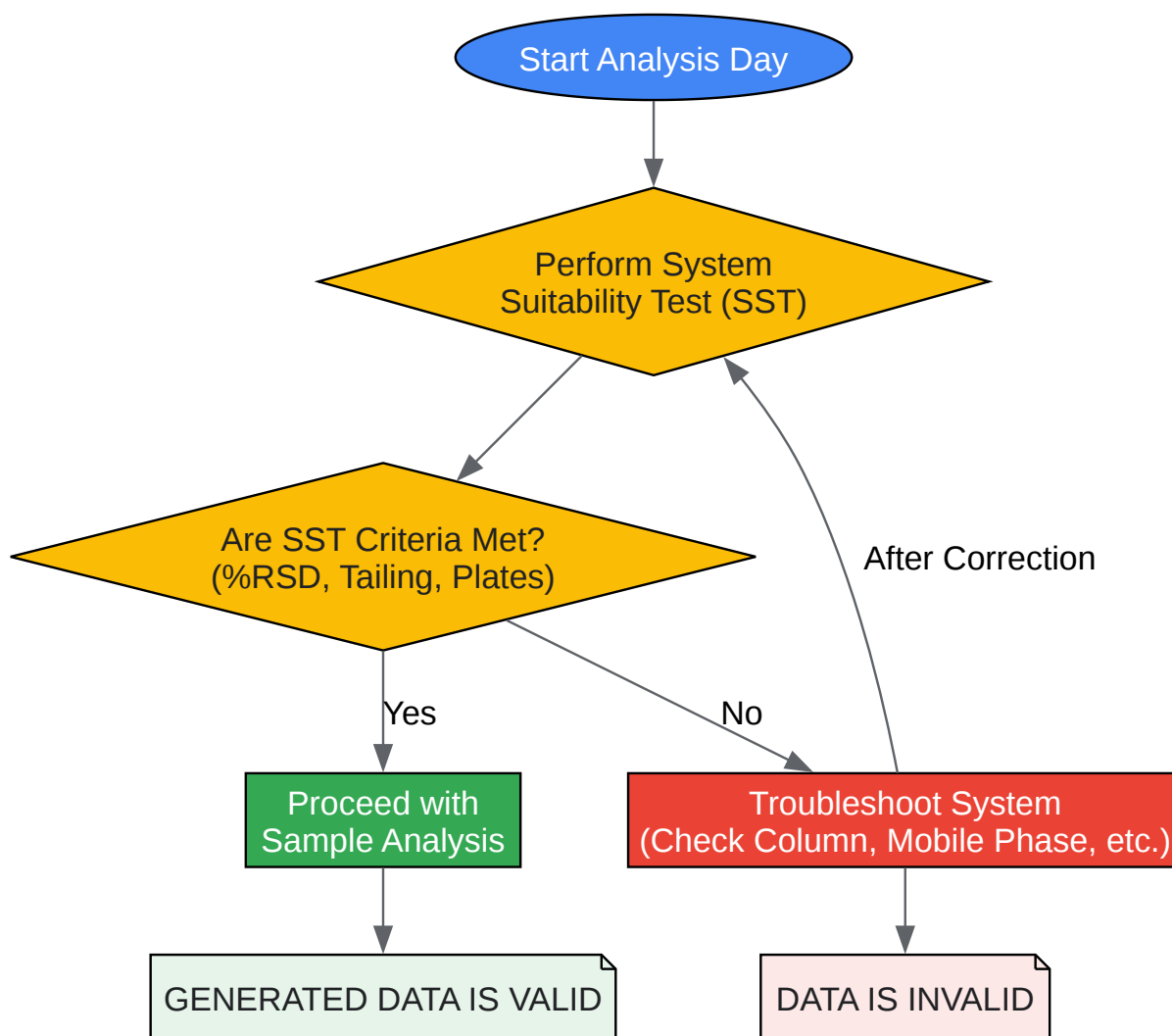
## Visualizing the Workflow

A clear understanding of the analytical process is essential for reproducible results.



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Caption: General workflow for nicotine analysis by HPLC.



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Caption: Logical diagram of the role of SST in ensuring data validity.

## Conclusion

The quantification of nicotine by HPLC is a powerful and essential analytical technique. The choice between HPLC-UV for routine quality control and HPLC-MS/MS for sensitive bioanalysis depends on the specific application. Regardless of the configuration, the foundation of reliable data rests upon a thorough understanding of chromatographic principles, meticulous sample preparation, and the unwavering implementation of system suitability and method validation

protocols. This guide provides the framework for developing and executing robust, accurate, and trustworthy HPLC methods for nicotine analysis.

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